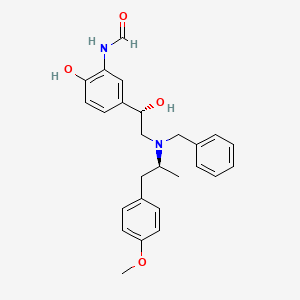

N-(5-((1S)-2-(Benzyl((1S)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide

Description

This chiral compound features a formamide group, two hydroxyl substituents, and a benzyl-substituted amine with a 4-methoxyphenyl branch. Its stereochemistry ((1S)-configuration at two centers) is critical for biological activity, as evidenced by its role as a precursor to Formoterol, a β2-adrenergic agonist used in respiratory therapies . The crystal structure reveals a 3D supramolecular network stabilized by two hydrogen bonds:

Properties

IUPAC Name |

N-[5-[(1S)-2-[benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O4/c1-19(14-20-8-11-23(32-2)12-9-20)28(16-21-6-4-3-5-7-21)17-26(31)22-10-13-25(30)24(15-22)27-18-29/h3-13,15,18-19,26,30-31H,14,16-17H2,1-2H3,(H,27,29)/t19-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPPHYOPXCWGQJ-AFMDSPMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)C[C@H](C3=CC(=C(C=C3)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217702 | |

| Record name | N-(5-((1S)-2-(Benzyl((1S)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67346-67-2 | |

| Record name | N-(5-((1S)-2-(Benzyl((1S)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-((1S)-2-(Benzyl((1S)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-((1S)-2-(BENZYL((1S)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)-1-HYDROXYETHYL)-2-HYDROXYPHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O851IE0FS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

N-(5-((1S)-2-(Benzyl((1S)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its antioxidant and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of the compound involves multiple steps, typically starting from simpler precursors. A detailed reaction scheme can be outlined as follows:

- Starting Materials : The synthesis begins with the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol with formic acid.

- Reaction Conditions : The reaction is conducted in an organic solvent under controlled temperatures, followed by purification processes such as recrystallization.

- Characterization : The compound is characterized using techniques such as NMR and X-ray diffraction to determine its crystal structure and confirm its molecular integrity.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays:

- DPPH Radical Scavenging : This method assesses the ability of the compound to donate hydrogen atoms to neutralize free radicals. Preliminary results indicate that the compound exhibits significant scavenging activity, comparable to known antioxidants like ascorbic acid .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| N-(5-((1S)... | 75% (vs 70% for Ascorbic Acid) |

| Control (Ascorbic Acid) | 70% |

Anticancer Activity

The anticancer potential of this compound has been investigated against several cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231):

- MTT Assay : The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation in both cell lines.

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| U-87 | 15 | High |

| MDA-MB-231 | 30 | Moderate |

These findings suggest that the compound may selectively target specific pathways in cancer cells, potentially linked to its structural features that facilitate interaction with cellular targets.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound reduces oxidative stress within cells.

- Cell Cycle Arrest : Evidence suggests that the compound may induce cell cycle arrest in specific phases, leading to reduced proliferation rates in cancer cells.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

Scientific Research Applications

Precursor for Formoterol

One of the primary applications of N-(5-((1S)-2-(Benzyl((1S)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide is as a precursor in the synthesis of Formoterol, a long-acting beta-agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . The compound's structural characteristics facilitate the formation of Formoterol, which acts by relaxing bronchial muscles and improving airflow.

Research on Anticancer Properties

Recent studies have indicated that compounds related to this compound may exhibit anticancer properties by modulating various cellular pathways. For instance, derivatives of this compound have been investigated for their ability to inhibit kinesin spindle protein (KSP), which plays a crucial role in cell division . This inhibition could potentially lead to new cancer therapies targeting rapidly dividing cells.

Potential in Neurological Disorders

There is emerging interest in exploring the effects of this compound on neurological disorders. Some studies suggest that compounds with similar structural motifs may influence neurotransmitter systems, potentially offering therapeutic avenues for conditions like depression and anxiety . The specific interactions and mechanisms remain an area of active research.

Case Study 1: Synthesis of Formoterol

A detailed study demonstrated the synthesis pathway from this compound to Formoterol. The process involved multiple steps including selective reduction and amination reactions, showcasing the compound's utility in pharmaceutical manufacturing .

Case Study 2: Anticancer Activity Assessment

In vitro assays were conducted to assess the anticancer activity of derivatives synthesized from this compound. Results indicated significant cytotoxic effects against various cancer cell lines, with further investigations needed to elucidate the underlying mechanisms .

Comparison with Similar Compounds

Monobenzyl Analogue (Compound H)

A related impurity, N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide (Compound H), lacks the benzyl group on the amine. Key differences include:

Benzimidazole Derivatives ()

Compounds like N-(2-(1H-Benzimidazole-2-yl)phenyl)-4-methylbenzenesulfonamide (2c) differ in core structure, replacing the formamide and hydroxyl groups with a sulfonamide-benzimidazole system.

- Synthesis : These derivatives require harsher reagents (e.g., benzenesulfonyl chloride) and elevated temperatures, contrasting with the hydrogenation steps used for the target compound .

- Spectroscopy : The benzimidazole NH protons resonate at δ 12–13 ppm in NMR, distinct from the target’s formamide proton (δ ~8–10 ppm). IR spectra show sulfonamide S=O stretches (1350–1150 cm⁻¹) absent in the target .

Sulfonamide-Oxadiazole Hybrid ()

(S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide features a 1,3,4-oxadiazole ring and sulfonamide group.

- Hydrogen Bonding : Unlike the target’s O–H⋯N bonds, this compound forms N–H⋯N and C–H⋯O interactions, creating layered structures rather than 3D networks .

- π-π Stacking : The oxadiazole’s aromatic system enables π-π interactions (3.01 Å spacing), absent in the target compound due to its lack of planar heterocycles .

Stereochemical Variants ()

(S)-N-[(1S,2S)-2-Benzylamino-1-(4-hydroxyphenyl)-3-methylbutyl]-1,1-dimethylethane-2-sulfinamide shares a benzylamino group but incorporates a sulfinamide and 4-hydroxyphenyl moiety.

- Crystal Packing : The (1S,2S) configuration leads to distinct hydrogen-bonding patterns, favoring intramolecular over intermolecular interactions, unlike the target’s extended network .

- Solubility : The sulfinamide group may enhance solubility in polar solvents compared to the target’s formamide-hydroxyphenyl system .

Key Research Findings

Functional Implications

- The target’s hydroxyl and formamide groups likely improve binding to β2-adrenergic receptors compared to non-polar analogues (e.g., sulfonamide-oxadiazole hybrids) .

- Stereochemical mismatches (e.g., (1RS) in Compound H) correlate with reduced bioactivity, underscoring the importance of enantiopurity .

Q & A

Q. Can AI-driven tools accelerate synthesis and analysis workflows?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.